
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol . It has gained significant attention in scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The InChI code for “Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” is 1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” has a molecular weight of 271.74 g/mol . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Antiparasitic Activity
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride has been studied for its potential antiparasitic properties. A study on Piper species derivatives, including benzoic acid derivatives, found that certain compounds showed significant trypanocidal activity against Trypanosoma cruzi (Flores et al., 2008).
Insecticidal Properties
Research on Piper guanacastensis, a species related to the chemical family of Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, identified compounds with noteworthy insecticidal activity against mosquito larvae, suggesting potential insecticidal applications (Pereda-Miranda et al., 1997).
Antispasmodic Agent
A derivative of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, closely related to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, was found to exhibit potent and long-lasting antispasmodic activity, highlighting its potential in medical applications (Bal-Tembe et al., 1997).
Antimicrobial and Molluscicidal Activity
Piper aduncum leaves, containing derivatives similar to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, were found to possess antimicrobial and molluscicidal properties, indicating potential utility in controlling harmful organisms (Orjala et al., 1993).
Extraction Solvent in Analytical Methods
Methyl benzoate, a compound structurally related to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, has been used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction, showing its potential in analytical chemistry for preconcentration of certain elements (Kagaya & Yoshimori, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-6-2-3-7-12(11)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSSUSVSYLLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219976-16-5 | |
| Record name | Benzoic acid, 2-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



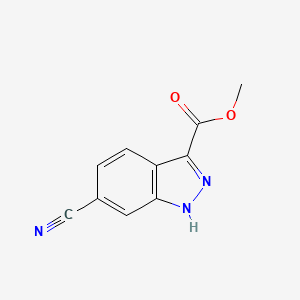
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)
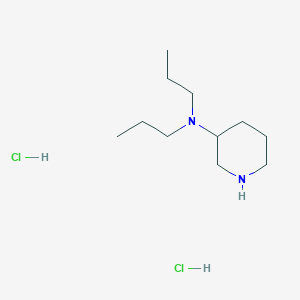
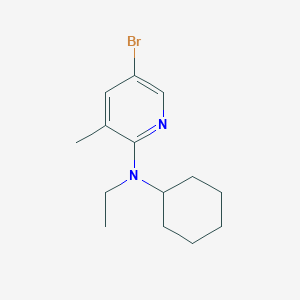
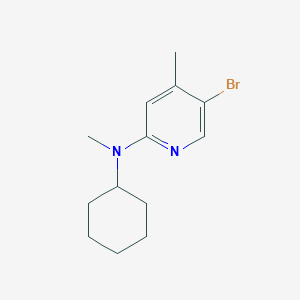
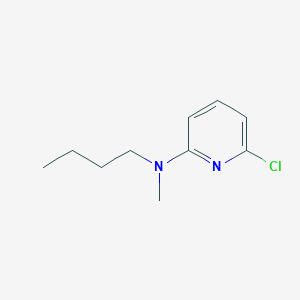
![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)
![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)
